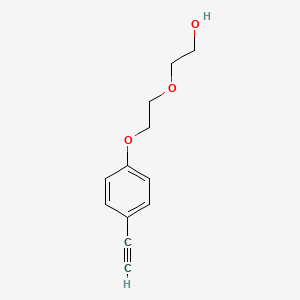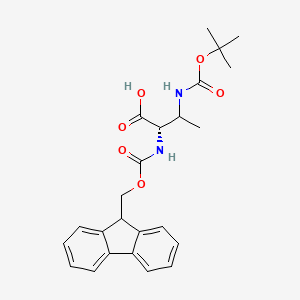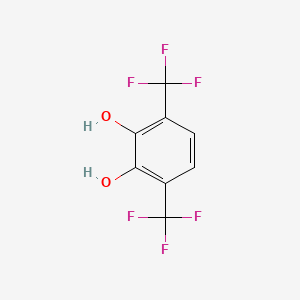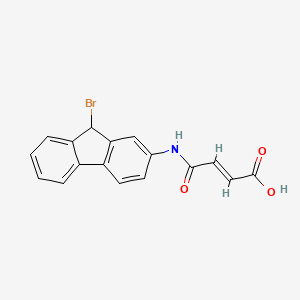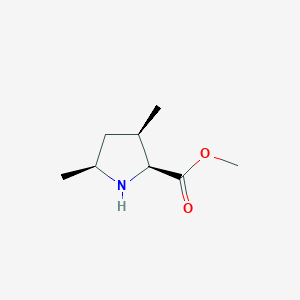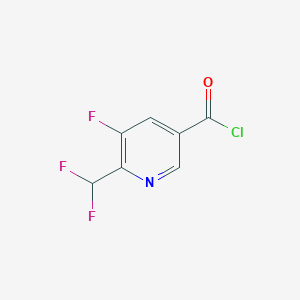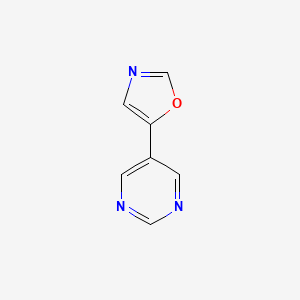![molecular formula C11H9ClN2O B13144518 (6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
(6-Chloro-[2,4'-bipyridin]-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a methanol group. One common method is the chlorination of 2,4’-bipyridine using chlorine gas or other chlorinating agents under controlled conditions. The resulting chlorinated bipyridine is then subjected to a reaction with methanol in the presence of a suitable catalyst to yield (6-Chloro-[2,4’-bipyridin]-5-yl)methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent methanol addition processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity (6-Chloro-[2,4’-bipyridin]-5-yl)methanol.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine rings.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted bipyridines, aldehydes, carboxylic acids, and reduced bipyridine derivatives .
Applications De Recherche Scientifique
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (6-Chloro-[2,4’-bipyridin]-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the methanol group play crucial roles in binding to these targets, influencing their activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2,2’6’,2’'-terpyridine: Similar in structure but with a terpyridine core.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Contains a similar chlorinated pyridine ring but with different substituents.
Uniqueness
(6-Chloro-[2,4’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
(2-chloro-6-pyridin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(7-15)1-2-10(14-11)8-3-5-13-6-4-8/h1-6,15H,7H2 |
Clé InChI |
KUFOMRWMOUTKIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CO)Cl)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


